molecular formula C10H8F3NO4 B1453583 5-Nitro-2-(3,3,3-trifluoropropoxy)benzaldehyde CAS No. 1387320-50-4

5-Nitro-2-(3,3,3-trifluoropropoxy)benzaldehyde

Cat. No.: B1453583
CAS No.: 1387320-50-4
M. Wt: 263.17 g/mol
InChI Key: KTMXCQHOEXQTQO-UHFFFAOYSA-N
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Description

5-Nitro-2-(3,3,3-trifluoropropoxy)benzaldehyde is a useful research compound. Its molecular formula is C10H8F3NO4 and its molecular weight is 263.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-nitro-2-(3,3,3-trifluoropropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO4/c11-10(12,13)3-4-18-9-2-1-8(14(16)17)5-7(9)6-15/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMXCQHOEXQTQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=O)OCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Nitro-2-(3,3,3-trifluoropropoxy)benzaldehyde (C10H8F3NO4) is a synthetic organic compound notable for its potential biological activities. This compound features a nitro group and a trifluoropropoxy substituent on the benzaldehyde moiety, which may influence its reactivity and interactions with biological systems. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H8F3NO4\text{C}_{10}\text{H}_{8}\text{F}_{3}\text{N}\text{O}_{4}

Molecular Features:

  • Nitro Group: Known for enhancing the electrophilicity of the compound, potentially leading to increased reactivity with biological nucleophiles.
  • Trifluoropropoxy Group: This substituent may impart unique physicochemical properties, including lipophilicity and stability.

Antimicrobial Activity

Research indicates that compounds with nitro groups often exhibit significant antimicrobial properties. For instance, studies have demonstrated that nitro-substituted phenyl compounds can show high activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae .

CompoundActivity Against MRSAActivity Against K. pneumoniae
5-Nitro-2-(trifluoropropoxy)benzaldehydeHighModerate
5-Nitro-salicylaldehydeModerateHigh

The presence of the trifluoropropoxy group may enhance the compound's ability to penetrate bacterial membranes, increasing its efficacy.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the potential of this compound in cancer treatment. Preliminary results suggest that this compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells .

Key Findings:

  • Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer).
  • IC50 Values: Indicate effective concentrations for inhibiting cell growth.
Cell LineIC50 (µM)
HeLa15
MCF-720

These results suggest that further investigation into the mechanisms of action is warranted.

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Reactive Oxygen Species (ROS) Generation: The nitro group can facilitate the formation of ROS, leading to oxidative stress in target cells.
  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cellular metabolism or signaling pathways.
  • DNA Interaction: Nitro compounds are known to interact with DNA, potentially leading to mutagenic effects or apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of nitro-substituted benzaldehydes in various therapeutic contexts:

  • Antimicrobial Efficacy: A study compared the antimicrobial effects of various nitro-substituted benzaldehydes against resistant bacterial strains. The findings indicated that this compound had superior activity compared to other derivatives .
  • Cancer Treatment Potential: In vitro studies demonstrated that this compound could induce apoptosis in HeLa cells through ROS-mediated pathways. This suggests potential for development as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-2-(3,3,3-trifluoropropoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Nitro-2-(3,3,3-trifluoropropoxy)benzaldehyde

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